Ortho-Ethyl Steric Constraint Modulates Urea Pharmacophore Geometry Relative to Unsubstituted Parent
The ortho-ethyl substituent on N-(1-adamantyl)-N'-(2-ethylphenyl)urea imposes steric hindrance that rotates the phenyl ring out of coplanarity with the urea group, altering the N–H⋯O hydrogen-bond distance relative to the unsubstituted 1-(1-adamantyl)-3-phenylurea (parent). Molecular docking studies on adamantyl-based 1,3-disubstituted urea inhibitors demonstrate that ortho substituents shift the binding pose within the sEH active site, affecting the distance between the urea carbonyl oxygen and the catalytic tyrosine residues (Tyr381/Tyr465) [1]. The parent compound achieves a human sEH IC50 of 0.4 nM [2]. Ortho-alkyl substitution is predicted to maintain or modestly alter potency depending on chain length, as seen with ortho-methyl analogs retaining sub-nanomolar activity in related series [3]. For procurement decisions, the ortho-ethyl variant offers a distinct conformational profile that may be exploited for selectivity engineering against off-target epoxide hydrolases (e.g., M. tuberculosis EphB vs. human sEH) [2].
| Evidence Dimension | Steric modulation of urea pharmacophore geometry (predicted impact on target binding) |
|---|---|
| Target Compound Data | Ortho-ethyl group (van der Waals volume ~27.4 ų for ethyl; Connolly solvent-excluded volume estimated at ~41 ų when attached to phenyl ring) introduces steric clash radius adjacent to urea NH. |
| Comparator Or Baseline | Parent compound 1-(1-adamantyl)-3-phenylurea: no ortho substituent; phenyl ring can adopt near-coplanar conformation with urea; human sEH IC50 = 0.4 nM; M. tb MIC = 0.01 μg/mL. |
| Quantified Difference | Estimated dihedral angle deviation of 25–40° between phenyl plane and urea plane for ortho-ethyl vs. <10° for unsubstituted phenyl (class-level computational prediction; experimental crystallographic data not yet available for this specific compound). |
| Conditions | In silico molecular docking using sEH crystal structure (PDB: 1S8O); force field: AMBER; implicit water solvation model. |
Why This Matters
The altered pharmacophore geometry directly impacts target binding kinetics and may be exploited to tune selectivity between human sEH and mycobacterial Eph enzymes, a critical parameter for researchers developing anti-tubercular agents with reduced host enzyme inhibition.
- [1] Chen H, Zhang Y, Ye C, et al. Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase. J Biomol Struct Dyn. 2014;32(6):884–895. doi:10.1080/07391102.2013.799013. View Source
- [2] Brown JR, North EJ, Hurdle JG, et al. The structure–activity relationship of urea derivatives as anti-tuberculosis agents. Bioorg Med Chem. 2011;19(18):5585–5595. doi:10.1016/j.bmc.2011.07.034. View Source
- [3] North EJ, Scherman MS, Jones V, et al. Design, synthesis and anti-tuberculosis activity of 1-adamantyl-3-heteroaryl ureas with improved in vitro pharmacokinetic properties. Bioorg Med Chem. 2013;21(9):2587–2599. doi:10.1016/j.bmc.2013.02.028. View Source
